![molecular formula C20H21FN2O3 B2398492 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide CAS No. 954654-34-3](/img/structure/B2398492.png)
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone ring, a fluorobenzyl group, and a phenoxyacetamide group . These groups are common in many pharmaceuticals and synthetic compounds, suggesting that this compound could have potential applications in these areas.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. Attached to this ring is a fluorobenzyl group and a phenoxyacetamide group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the carbonyl group in the pyrrolidinone ring might be involved in various addition and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, affecting its solubility and distribution in the body .Scientific Research Applications
- Researchers have investigated the protective effects of a related compound, Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC) , which shares structural similarities with the compound you mentioned .
- Another related compound, 1-(4-Fluorobenzyl)-2-(4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl)-1H-benzo[d]imidazole , exhibits high affinity and selectivity as an H1-antihistamine .
Ischemic Stroke Protection
Antihistamine Properties
Enhanced Antibacterial Activity
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such asCathepsin K . The role of these targets can vary, but they often play a crucial role in various biological processes.
Mode of Action
This interaction could potentially alter the biological processes that these targets are involved in .
Biochemical Pathways
The downstream effects of these changes could potentially include alterations in various biological processes .
Pharmacokinetics
Similar compounds have been known to undergo processes like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These processes can impact the bioavailability of the compound.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to changes in the function of these targets, potentially altering various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-17-8-6-15(7-9-17)12-23-13-16(10-20(23)25)11-22-19(24)14-26-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNYWYQZBSAQIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide |
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